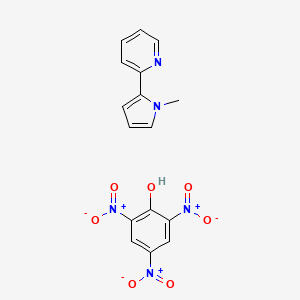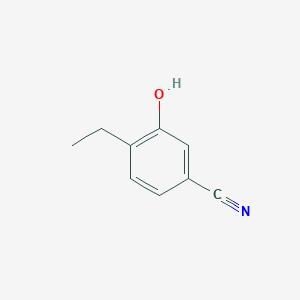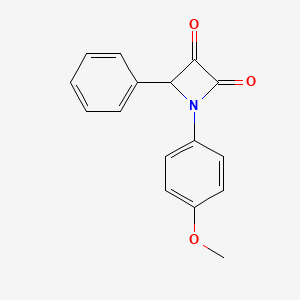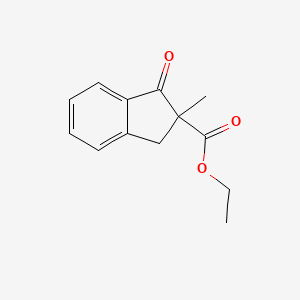![molecular formula C2Cl6S2 B14363057 Dichloro[(trichloromethyl)thio]methanesulfenyl chloride CAS No. 91631-93-5](/img/structure/B14363057.png)
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is an organosulfur compound with the molecular formula C2Cl6S2. It is known for its reactivity and is used in various chemical processes. This compound is characterized by the presence of both chlorine and sulfur atoms, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride can be synthesized through the chlorination of trichloromethanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Including lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which dichloro[(trichloromethyl)thio]methanesulfenyl chloride exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications and changes in their activity. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dichloromethane: A chlorinated solvent with different chemical properties and uses
Uniqueness
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is unique due to its combination of chlorine and sulfur atoms, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
91631-93-5 |
|---|---|
Fórmula molecular |
C2Cl6S2 |
Peso molecular |
300.9 g/mol |
Nombre IUPAC |
[dichloro(trichloromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-2(6,7)10-8 |
Clave InChI |
XDRWABYRHVYKQV-UHFFFAOYSA-N |
SMILES canónico |
C(SC(Cl)(Cl)Cl)(SCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


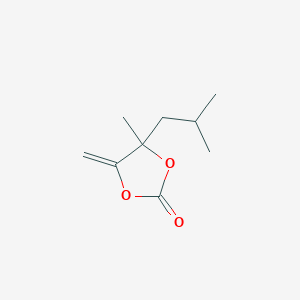



![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
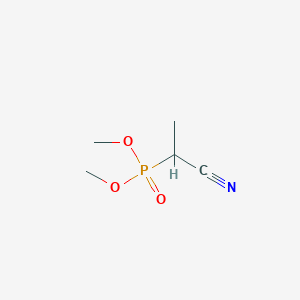
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)

